molecular formula C14H20O3 B1361817 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid CAS No. 76674-58-3

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Cat. No.: B1361817
CAS No.: 76674-58-3
M. Wt: 236.31 g/mol
InChI Key: MINZYOMFMKWNIN-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid group

Biochemical Analysis

Biochemical Properties

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression related to antioxidant defenses and inflammatory responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and reduce inflammation. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can affect its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can impact the function of these organelles. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid typically involves a multi-step process. One common method starts with the condensation of phenol with tert-butyl bromide to form 4-tert-butylphenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylphenoxyacetic acid
  • 2-(4-Tert-butylphenoxy)propanoic acid
  • 4-Tert-butylphenol

Uniqueness

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is unique due to the presence of both a tert-butyl group and a methylpropanoic acid group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (TBPMPA) is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores the biological activity of TBPMPA, focusing on its mechanisms, effects on various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C14H20O3
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 76674-58-3

The compound features a tert-butyl group attached to a phenoxy moiety, contributing to its lipophilicity and potential interactions with biological membranes.

TBPMPA has been studied for its ability to interact with various biological targets:

  • Inhibition of Monoamine Oxidase B (MAO B) :
    • TBPMPA has been identified as a potent inhibitor of MAO B, an enzyme involved in the metabolism of neurotransmitters. Inhibition of this enzyme can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
  • Histamine H3 Receptor Antagonism :
    • The compound also exhibits antagonistic activity at the histamine H3 receptor, which is implicated in the regulation of neurotransmitter release. This dual-target action may enhance dopaminergic signaling, further supporting its potential in neuroprotection .

Neuroprotection

In vitro studies have demonstrated that TBPMPA can protect neuronal cells from oxidative stress. For instance, in neuroblastoma SH-SY5Y cells subjected to oxidative damage via hydrogen peroxide exposure, TBPMPA showed significant neuroprotective effects. The compound was able to maintain cell viability at concentrations that would typically induce cell death .

Toxicity Assessment

The toxicity profile of TBPMPA was evaluated using human embryonic kidney (HEK-293) cells. It was found that significant cytotoxic effects occurred only at very high concentrations (above 125 µM), indicating a relatively safe profile at lower doses .

Case Studies

  • Parkinson's Disease Model :
    • A study involving haloperidol-induced catalepsy in animal models demonstrated that TBPMPA could alleviate symptoms associated with Parkinson's disease, supporting its potential as a therapeutic agent .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other monoamine oxidase inhibitors, TBPMPA exhibited superior selectivity and potency, particularly against MAO B, with IC50 values reported below 50 nM .

Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Comments
MAO B InhibitionMonoamine Oxidase B< 50Potent inhibitor
Histamine H3 Receptor AntagonismH3 Receptor< 400Enhances dopaminergic activity
NeuroprotectionSH-SY5Y CellsN/AProtects against oxidative stress
CytotoxicityHEK-293 Cells> 125Minimal toxicity at therapeutic doses

Kinetic Studies

Kinetic studies revealed that TBPMPA exhibits mixed-mode inhibition against MAO B, suggesting multiple interaction sites and mechanisms of action.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINZYOMFMKWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353177
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-58-3
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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